molecular formula C11H17N B560956 4-Ethyl-2-methyl-6-propan-2-ylpyridine CAS No. 104223-97-4

4-Ethyl-2-methyl-6-propan-2-ylpyridine

Cat. No.: B560956
CAS No.: 104223-97-4
M. Wt: 163.264
InChI Key: MVJFLTPYKMAKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-methyl-6-propan-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring structure containing one nitrogen atom This particular compound is distinguished by its unique substituents: an ethyl group at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-6-propan-2-ylpyridine can be achieved through several synthetic routes, including:

  • Alkylation of Pyridine Derivatives: : One common method involves the alkylation of pyridine derivatives using appropriate alkyl halides. For instance, starting with 2-methylpyridine, ethylation at the 4-position and isopropylation at the 6-position can be achieved using ethyl bromide and isopropyl bromide, respectively, in the presence of a strong base like sodium hydride.

  • Suzuki-Miyaura Coupling: : Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an appropriate alkyl halide in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern on the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and distillation techniques are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-6-propan-2-ylpyridine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common for pyridine derivatives. For example, halogenation using chlorine or bromine can introduce halogen atoms at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Chlorine, bromine, and various alkyl halides.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-Ethyl-2-methyl-6-propan-2-ylpyridine has several scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

  • Biology: : The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry. Its structural features allow it to interact with various biological targets.

  • Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

  • Industry: : The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-6-propan-2-ylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of electron-donating and electron-withdrawing groups on the pyridine ring influences its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the ethyl and isopropyl substituents, resulting in different chemical properties.

    4-Ethylpyridine: Lacks the methyl and isopropyl substituents, leading to variations in reactivity.

    6-Isopropylpyridine: Lacks the ethyl and methyl substituents, affecting its chemical behavior.

Uniqueness

4-Ethyl-2-methyl-6-propan-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

104223-97-4

Molecular Formula

C11H17N

Molecular Weight

163.264

IUPAC Name

4-ethyl-2-methyl-6-propan-2-ylpyridine

InChI

InChI=1S/C11H17N/c1-5-10-6-9(4)12-11(7-10)8(2)3/h6-8H,5H2,1-4H3

InChI Key

MVJFLTPYKMAKPG-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=C1)C(C)C)C

Synonyms

Pyridine, 4-ethyl-2-methyl-6-(1-methylethyl)- (9CI)

Origin of Product

United States

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